molecular formula C14H14N6O2 B2972155 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide CAS No. 2034599-02-3

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide

Cat. No.: B2972155
CAS No.: 2034599-02-3
M. Wt: 298.306
InChI Key: IYKVPNIWEWXMAD-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide is a chemical compound based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold, a structure recognized as an essential building block in organic and medicinal chemistry . This scaffold is a key template for developing various therapeutic agents and displays a wide spectrum of potential biological activities . The specific substitution pattern of an ethoxy group at the 8-position and a picolinamide moiety attached via a methyl group to the triazole ring is designed to create a functional motif that may interact with diverse biological targets. Researchers can leverage this compound as a potential precursor or investigative tool in drug discovery projects, particularly those focused on central nervous system (CNS) disorders, given that similar triazolo[4,3-a]pyrazine derivatives have been investigated as modulators of biological targets such as monoacylglycerol lipase (MGL) . MGL is a key enzyme in the endocannabinoid system, and its inhibitors are being explored for the treatment of conditions including pain, neurological disorders, and psychiatric illnesses such as depression and anxiety . The presence of the picolinamide group may further influence the compound's physicochemical properties and binding affinity, making it a versatile intermediate for structure-activity relationship (SAR) studies. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)8-7-16-14)9-17-13(21)10-5-3-4-6-15-10/h3-8H,2,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKVPNIWEWXMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolo-Pyrazine Core: The triazolo-pyrazine core can be synthesized by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions. For example, the reaction of an appropriate hydrazide with a nitrile in the presence of a base such as sodium ethoxide can yield the triazolo-pyrazine core.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Picolinamide Moiety: The picolinamide moiety can be attached through an amide coupling reaction. This can be achieved by reacting the triazolo-pyrazine intermediate with picolinic acid or its derivatives in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain kinases, which are enzymes involved in signal transduction pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, leading to its antibacterial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Position 8) Side Chain (Position 3) Molecular Weight Biological Activity/Notes Reference
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide Ethoxy Picolinamide (pyridine-2-carboxamide) 312.33* Hypothesized cytoprotective/neuromodulatory roles
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-5-carboxamide Methoxy Benzothiadiazole-5-carboxamide 341.35 Unspecified; benzothiadiazole may confer fluorescence or redox activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Hydroxy Phenyltriazole-carboxamide 363.33* Potential kinase inhibition or anti-inflammatory
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide Ethoxy 4-Phenylbutanamide 339.40 Enhanced lipophilicity; possible lipid metabolism modulation
8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives Amino Varied phenyl/piperazinyl groups ~350–450 Adenosine A1/A2A receptor ligands (IC50: 10–100 nM)

*Molecular weights calculated from molecular formulas provided in references.

Key Comparative Insights

Substituent Effects at Position 8: Ethoxy vs. Hydroxy derivatives may exhibit higher polarity and solubility but lower metabolic stability . Amino Substitution: 8-Amino derivatives (e.g., adenosine receptor ligands) demonstrate high affinity for neurological targets, suggesting that substituent polarity and hydrogen-bonding capacity critically influence receptor binding .

Side Chain Diversity at Position 3 :

  • Picolinamide vs. Benzothiadiazole/Phenylbutanamide : Picolinamide’s pyridine ring enables hydrogen bonding with targets like kinases or receptors, whereas benzothiadiazole may introduce redox-active or fluorescent properties . The 4-phenylbutanamide side chain in enhances hydrophobicity, favoring interactions with lipid-rich environments.

Synthetic Routes :

  • Amide derivatives are commonly synthesized via activation of carboxylic acids with carbonyldiimidazole (CDI), followed by coupling with amines under anhydrous conditions . For example, describes a general method for ω-(7-aryl-8-oxo-triazolo-pyrazin-3-yl)alkylcarboxamides using CDI-mediated activation .

For instance, highlights analogues as isosteres of inosine with predicted cerebroprotective and cardioprotective effects .

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide is a compound that belongs to the class of triazolo-pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a triazolo-pyrazine core with an ethoxy group and a picolinamide moiety. The synthesis typically involves multi-step organic reactions, including cyclization and alkylation processes to form the desired triazolo-pyrazine framework.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrazine exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results indicate that this compound may possess similar properties, potentially inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest at the G0/G1 phase .

The mechanism of action involves interaction with specific molecular targets, modulating enzyme activities or receptor functions. This modulation can lead to inhibition of critical pathways involved in cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer effects, triazolo-pyrazine derivatives have been evaluated for their antimicrobial properties. Compounds in this class have shown moderate activity against various bacterial and fungal strains, indicating potential applications in treating infectious diseases .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on a series of triazolo-pyridazine derivatives demonstrated their effectiveness against c-Met kinase and related cancer cell lines. The most promising compound exhibited significant cytotoxicity with an IC₅₀ value comparable to established inhibitors .
  • Apoptosis Induction : Flow cytometry assays indicated that certain derivatives could induce late apoptosis in A549 cells in a dose-dependent manner, further supporting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide, and which intermediates are critical?

  • Methodological Answer : The synthesis typically involves cyclization of 3-hydrazinopyrazin-2-one intermediates with carboxylic acid derivatives. For example, 8-ethoxy substituents can be introduced via reaction of ethyl-containing acids (e.g., succinic or glutaric anhydrides) followed by cyclization in DMFA at 100°C for 24 hours . The picolinamide moiety is formed by activating carboxylic acids with carbonyldiimidazole and reacting with amines (e.g., 2-picolylamine) in anhydrous dioxane . Key intermediates include N1-aryl-3-hydrazinopyrazin-2-ones and imidazolyl amides , which are critical for core triazolopyrazine formation .

Q. How are key intermediates like 3-hydrazinopyrazin-2-ones utilized in the synthesis of triazolopyrazine derivatives?

  • Methodological Answer : 3-Hydrazinopyrazin-2-ones are cyclized with carbonyl-containing reagents (e.g., carbonyldiimidazole) to form the triazolopyrazine core. For example, refluxing 3-hydrazinopyrazin-2-one with carbonyldiimidazole in DMFA generates the fused heterocycle, followed by alkylation or arylation at the N7 position using benzyl chlorides or aryl halides . Recrystallization from DMFA/i-propanol mixtures yields pure intermediates .

Q. What spectroscopic techniques are essential for characterizing the compound and its intermediates?

  • Methodological Answer :

  • 1H/13C-NMR : Confirms substitution patterns (e.g., ethoxy group δ 1.3–1.5 ppm for CH3, δ 4.1–4.3 ppm for OCH2) and amide proton signals (δ 8.5–9.0 ppm) .
  • Elemental Analysis : Validates purity and stoichiometry of intermediates .
  • TLC Monitoring : Tracks reaction progress (e.g., using silica gel plates with ethyl acetate/hexane eluents) .

Advanced Research Questions

Q. How can researchers optimize cyclization conditions to improve yields in triazolopyrazine core formation?

  • Methodological Answer :

  • Solvent Selection : DMFA enhances cyclization efficiency compared to sulfolane, but sulfolane may be preferred for high-temperature reactions (150°C) requiring prolonged heating .
  • Catalysts : Use of 3-picoline or 3,5-lutidine as bases improves reaction rates and reduces side products during sulfonamide coupling steps .
  • Workup : Precipitation with acetone or i-propanol followed by recrystallization minimizes impurities .

Q. What strategies address discrepancies in biological activity data across different derivatives?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. amino groups at C8) on receptor binding. For example, 8-amino derivatives show higher adenosine A1/A2A receptor affinity than ethoxy analogs, suggesting hydrogen bonding is critical .
  • Bioisosteric Replacement : Replace the ethoxy group with bioisosteres like trifluoromethyl (e.g., in P2X7 antagonists) to resolve potency inconsistencies .
  • Dose-Response Curves : Validate activity discrepancies using standardized assays (e.g., radioligand binding for receptor affinity) .

Q. How can computational methods predict the impact of structural modifications on target binding affinity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the triazolopyrazine core and receptor active sites (e.g., adenosine A2A receptor). Focus on π-π stacking with aromatic residues and hydrogen bonds with the picolinamide carbonyl .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize derivatives for synthesis .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify modifications enhancing binding kinetics .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data for triazolopyrazine derivatives in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Screening : Test derivatives in DMSO (polar aprotic) vs. ethyl acetate (nonpolar). Ethoxy groups enhance solubility in DMSO due to hydrogen bonding, while methylene spacers improve lipid solubility .
  • HPLC LogP Measurement : Quantify partition coefficients to rationalize discrepancies (e.g., LogP < 2 indicates polar solvent compatibility) .

Q. Why do some synthetic routes report variable yields for amide coupling steps?

  • Methodological Answer :

  • Activation Efficiency : Carbonyldiimidazole activation in anhydrous dioxane (yield 50–92%) is more reliable than carbodiimide-based methods due to reduced racemization .
  • Amine Basicity : Sterically hindered amines (e.g., 2-picolylamine) require longer reaction times (24–48 h) for complete coupling .

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